2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylacetamide” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the functional groups present in the molecule. The amide group (-CONH2) is typically quite stable but can undergo hydrolysis under acidic or basic conditions. The quinazoline ring is also relatively stable but can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and stability .科学的研究の応用
Therapeutic Potential in Cancer
Quinazoline derivatives, such as AG337, have been evaluated for their antitumor effects. AG337, a nonclassical inhibitor of thymidylate synthase (TS), designed to circumvent resistance mechanisms affecting classical antifolates, demonstrated cytotoxic plasma concentrations achievable without acute toxicity in clinical studies. This highlights the potential of quinazoline derivatives in cancer therapy, particularly for inhibiting enzymes critical for DNA synthesis and function in cancer cells (Rafi et al., 1995).
Modulation of Receptor Activity
Quinazoline derivatives, such as pramipexole, exhibit selectivity for dopamine receptors, with particular affinity for the D3 receptor subtype. This selectivity and efficacy in stimulating dopamine receptors, as demonstrated in electrophysiology assays, underline their potential in treating neurological disorders like Parkinson's disease. The distinct properties of pramipexole compared to ergot dopamine receptor agonists, such as its higher efficacy and receptor selectivity, offer advantages for clinical use (Piercey et al., 1996).
Antibacterial Activity
Ciprofloxacin, another quinolone agent, demonstrates the antibacterial spectrum of quinazoline derivatives. Its pharmacokinetics and bactericidal activity against a range of pathogens highlight the role of quinazoline derivatives in treating infections. Ciprofloxacin’s efficacy in achieving bactericidal levels in serum and urine against key bacterial pathogens underscores its importance in managing systemic and urinary tract infections (Brittain et al., 1985).
Antihypertensive Effects
Quinazoline derivatives like doxazosin exhibit antihypertensive properties through selective alpha-1 inhibition, improving hemodynamics in patients with hypertension. The comparison of doxazosin with atenolol, a beta-blocker, demonstrated doxazosin's effectiveness in reducing blood pressure while favorably affecting lipid profiles, suggesting its potential in reducing coronary heart disease risk in hypertensive patients (Giorgi et al., 1988).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)14-11(17)7-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMWIUHCZGVKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。